molecular formula C7H7IO3S B2656314 Methyl 2-iodobenzenesulfonate CAS No. 850078-95-4

Methyl 2-iodobenzenesulfonate

Cat. No.: B2656314
CAS No.: 850078-95-4
M. Wt: 298.09
InChI Key: SCKPMKHAXKTODG-UHFFFAOYSA-N
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Description

Methyl 2-iodobenzenesulfonate is an organic compound with the molecular formula C7H7IO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom on the sulfonic acid group is replaced by a methyl group, and the hydrogen atom on the benzene ring is replaced by an iodine atom. This compound is known for its utility in various organic synthesis reactions due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-iodobenzenesulfonate primarily involves its role as an electrophile in substitution reactions. The iodine atom, being a good leaving group, facilitates the substitution by nucleophiles. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of higher oxidation state products .

Properties

IUPAC Name

methyl 2-iodobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKPMKHAXKTODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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